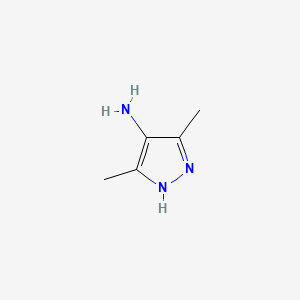

N-Benzyl-N-Methylguanidine

Descripción general

Descripción

N-Benzyl-N-Methylguanidine is a chemical compound that is part of a broader class of guanidines, which are known for their diverse chemical properties and applications in various fields of chemistry and biology. While the specific compound N-Benzyl-N-Methylguanidine is not directly discussed in the provided papers, related compounds and derivatives have been studied, offering insights into the potential characteristics and behaviors of N-Benzyl-N-Methylguanidine.

Synthesis Analysis

The synthesis of guanidine derivatives often involves the reaction of appropriate amines with cyanoguanidine or similar precursors. For instance, a series of N-phenylguanidines were synthesized for antifilarial evaluation by reacting benzenamines with N-cyanoguanidine, followed by further reactions to obtain the desired guanidine compounds . Similarly, the synthesis of 1,3-Di-{N-[bis(dimethylamino)methane]}benzyl-diamide involved the reaction of isophthaloyl dichloride with tetramethylguanidine . These methods suggest that the synthesis of N-Benzyl-N-Methylguanidine could potentially be achieved through analogous reactions involving benzyl and methyl amine derivatives.

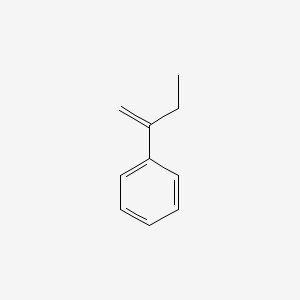

Molecular Structure Analysis

The molecular structure of guanidine derivatives is characterized by the presence of a guanidine functional group, which can influence the conformation and properties of the molecule. For example, N,N'-Diphenylguanidine and its N-methylated derivatives exhibit different conformations, which are influenced by the substitution pattern on the guanidine moiety . The crystal structure of a related compound, 2-[2-(Benzylsulfanyl)phenyl]-1,1,3,3-tetramethylguanidine, shows a localized C=N double bond and a dihedral angle between the two aromatic ring planes . These structural insights can be extrapolated to hypothesize the molecular structure of N-Benzyl-N-Methylguanidine, which would likely feature similar conformational aspects.

Chemical Reactions Analysis

Guanidine derivatives can participate in various chemical reactions, including the formation of pigments and fluorescent products. For instance, a pigment formed in the diacetyl reaction of 1-benzyl-1-methylguanidine was studied, and its structure was elucidated using spectroscopic methods . Another study showed the formation of fluorescent products from the reaction of methylguanidine with benzoin in the presence of dimethylformamide . These reactions demonstrate the reactivity of guanidine derivatives and suggest that N-Benzyl-N-Methylguanidine could also undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives can vary widely depending on their substitution patterns. For example, the crystal structures of N,N'-diphenylguanidine derivatives revealed that the conformational preferences are related to those of aromatic anilides . The solubility of these compounds can be manipulated, as seen in the construction of water-soluble oligomers with multilayered aromatic structures . Additionally, the interaction of guanidine derivatives with other molecules, such as nucleotides, can be studied through NMR, indicating their potential for molecular recognition . These properties are indicative of the versatile nature of guanidine derivatives, and similar investigations could be conducted to determine the specific properties of N-Benzyl-N-Methylguanidine.

Aplicaciones Científicas De Investigación

1. Radiopharmaceutical Applications

- N-Benzyl-N-Methylguanidine derivatives, such as Meta-iodobenzylguanidine (Iobenguane), have applications in nuclear medicine, particularly as radiopharmaceuticals. They are used to treat neuroectodermal tumors that develop from the neural crest and form the sympathetic nervous system. These compounds, when labeled with iodine-131, act as radiotherapeutic metabolic agents in this context (Giammarile et al., 2008).

2. Mutagenesis Research

- N-Benzyl-N-Methylguanidine derivatives have been involved in studies related to mutagenesis. For instance, N-methyl-N-nitro-N-nitrosoguanidine is a powerful mutagen used to induce mutations in bacteria like Escherichia coli, aiding in the study of genetic mutation mechanisms (Guerola et al., 1971).

3. Pharmaceutical Metabolism and Excretion Studies

- Research on derivatives like Bethanidine, a compound metabolized into N-Benzyl-N-Methylguanidine, provides insights into drug metabolism and excretion in various species including rats, dogs, and humans. This has implications for understanding how drugs are processed in the body (Turnbull et al., 1976).

4. Biochemical Research on Antioxidant Activities

- Studies on compounds like Aminoguanidine and Methylguanidine, related to N-Benzyl-N-Methylguanidine, have investigated their ability to inhibit free radicals. This research is significant for understanding the biochemical properties and potential therapeutic applications of these compounds as antioxidants (Yildiz et al., 1998).

5. Chemical Analysis and Reaction Studies

- N-Benzyl-N-Methylguanidine is involved in the formation of specific pigments through chemical reactions, like the diacetyl reaction, offering insights into the synthesis and properties of these compounds. Such studies are important for understanding the chemical behavior of guanidine derivatives (Nishimura et al., 1972).

6. Cancer Research and Treatment

- Derivatives like O6-Benzylguanine are used in cancer research, particularly in studies aiming to enhance the effectiveness of chemotherapy drugs. This compound is used in gene therapy approaches to make hematopoietic stem cells resistant to certain chemotherapy drugs, which could improve cancer treatment outcomes (Christians et al., 1997).

Propiedades

IUPAC Name |

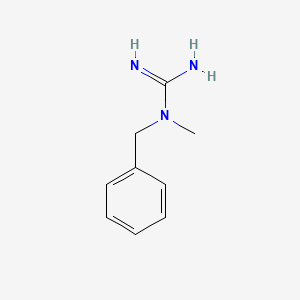

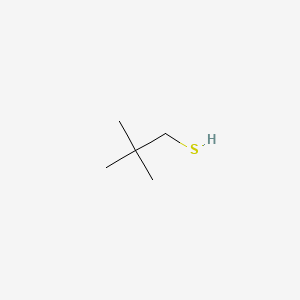

1-benzyl-1-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-12(9(10)11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUWBAUPQXBXBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274497 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-N-Methylguanidine | |

CAS RN |

7565-19-7 | |

| Record name | N-Benzyl-N-Methylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-Benzyl-N-Methylguanidine interact with the nervous system?

A1: Research suggests that N-Benzyl-N-Methylguanidine acts as an antagonist of adrenergic neurone blockade. [] This means it can restore the responses of tissues, such as the nictitating membrane, to nerve stimulation after the administration of sympathetic blocking drugs. [] Interestingly, this reversing action appears to be specific to adrenergic neurone blockade and does not affect the blockade of sympathetic ganglia or α-adrenergic receptors. []

Q2: What is the mechanism behind the hypotensive activity observed with N-Benzyl-N-Methylguanidine?

A2: Studies in various animal models, including cats, dogs, and rats, demonstrate that N-Benzyl-N-Methylguanidine possesses hypotensive activity. [] It appears to achieve this effect through a dual mechanism: blockade of adrenergic neurons and direct smooth muscle relaxation. [] This conclusion is based on observations that the compound potentiates the pressor responses of epinephrine and norepinephrine while inhibiting those induced by carotid occlusion, tyramine, and DMPP. []

Q3: Are there any structural analogs of N-Benzyl-N-Methylguanidine that exhibit different pharmacological properties?

A3: Yes, N,N-Diethylguanidine, a structural analog of N-Benzyl-N-Methylguanidine, exhibits distinct pharmacological properties. [] While both compounds share a guanidine core, the diethyl substitution in N,N-Diethylguanidine confers both curare-like and ganglionic blocking properties. [] This highlights the significant influence of substituents on the pharmacological profile of guanidine derivatives.

Q4: What is the significance of the pigment formation observed in the reaction of 1-Benzyl-1-Methylguanidine with diacetyl?

A4: The reaction of 1-Benzyl-1-Methylguanidine (another name for N-Benzyl-N-Methylguanidine) with diacetyl yields a reddish-purple pigment. [] Structural characterization using techniques like IR, NMR, and mass spectrometry revealed this pigment to be 2-(N-benzyl-N-methylamino)-4-methyl-5-(1-oxo-1,2-dihydro-2-naphthylidenemethyl)-imidazole. [] This finding contributes to understanding the reactivity of N-Benzyl-N-Methylguanidine and its potential to form complex heterocyclic structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)